Isochamaejasmenin B

Descripción general

Descripción

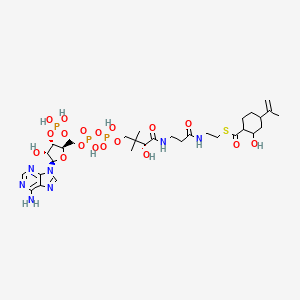

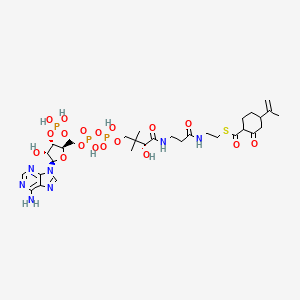

Isochamaejasmenin B is a biflavonoid that consists of two units of 5,7-dihydroxy-4’-methoxyflavanone attached at the C-3 position . It is isolated from the roots of Stellera chamaejasme .

Synthesis Analysis

Isochamaejasmenin B was isolated from the roots of Stellera chamaejasme, along with other biflavanones . The structure of Isochamaejasmenin B was elucidated by spectroscopic methods, including 2D NMR techniques .Molecular Structure Analysis

Isochamaejasmenin B has a molecular formula of C32H26O10 . The 1H-, 13C-NMR, IR, and UV data suggested it to be a C-3/C-3 biflavanone .Chemical Reactions Analysis

Isochamaejasmenin B is a biflavanone, and its structure was found to be highly symmetric . It has been identified as a potential binder to cystathionine β-synthase (CBS), which is implicated in the trans-sulfuration pathway .Physical And Chemical Properties Analysis

Isochamaejasmenin B is a powder . It has a molecular weight of 570.6 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Antifungal Activity

Isochamaejasmenin B has been identified as an antifungal agent . It can inhibit the growth of various fungal species, making it a valuable compound for studying fungal infections and developing antifungal treatments .

Antimitotic Properties

This compound exhibits antimitotic activity , meaning it can interfere with cell division. This property is particularly useful in cancer research, where controlling the proliferation of cancer cells is a primary goal. Isochamaejasmenin B’s ability to inhibit mitosis can be leveraged to study tumor growth and potentially develop anticancer therapies .

Plant Metabolite Research

As a plant metabolite found in Stellera chamaejasme, Isochamaejasmenin B is used in botanical studies to understand plant biology and ecology. Its role in plant defense mechanisms against pathogens can be a focal point of research in agricultural sciences .

Glioblastoma Treatment

Research has explored the use of Isochamaejasmenin B in treating glioblastoma cell lines. Its efficacy in eliminating aggregation accumulation, a characteristic feature of intracranial tumors, makes it a promising candidate for developing treatments against this aggressive form of brain cancer .

Oxidative Stress and Cell Proliferation

Isochamaejasmenin B is involved in biological processes related to oxidative stress and cell proliferation . These processes are crucial in understanding the development of diseases and the aging process. The compound’s effects on these biological pathways are significant for therapeutic research .

Cell Invasion and Migration

The compound’s impact on cell invasion and migration is another area of interest. These cellular behaviors are critical in the study of metastasis in cancer. By understanding how Isochamaejasmenin B influences these processes, researchers can gain insights into the mechanisms of cancer spread and develop strategies to combat it .

Mecanismo De Acción

Target of Action

Isochamaejasmenin B is a biflavonoid that exhibits antimitotic and antifungal activity . It has been suggested that it forms stable complexes with the enzyme cystathionine β-synthase (CBS) , which is implicated in the trans-sulfuration pathway and is a target to combat different pathologies including cancers .

Mode of Action

It is known to inhibit cell division (mitosis), which is a crucial process for the growth and reproduction of cells . It also suppresses the ability of fungi to grow or reproduce, thereby exhibiting its antifungal properties .

Biochemical Pathways

Isochamaejasmenin B is involved in the trans-sulfuration pathway through its interaction with CBS . This pathway is crucial for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway by Isochamaejasmenin B could lead to the inhibition of cell division and fungal growth .

Result of Action

Isochamaejasmenin B’s antimitotic and antifungal activities result in the inhibition of cell division and fungal growth . This could potentially lead to the death of cancer cells or fungi, thereby treating conditions such as cancer or fungal infections.

Action Environment

The action of Isochamaejasmenin B can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the binding of Isochamaejasmenin B to its target, CBS . Additionally, factors such as pH and temperature could also influence the stability and efficacy of Isochamaejasmenin B.

Propiedades

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCICADMSGBCKA-WVKQWSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isochamaejasmenin B and where is it found?

A1: Isochamaejasmenin B is a naturally occurring compound classified as a C-3/C-3'' biflavanone. It was first isolated from the roots of the Stellera chamaejasme plant [].

Q2: Are there any computational studies exploring Isochamaejasmenin B?

A3: While there is no mention of computational studies specifically on Isochamaejasmenin B in the provided abstracts, there is research on a related compound, Sikokianin C. A molecular docking study investigated the binding of Sikokianin C, also a C-3/C-3″-biflavanone, to cystathionine β-synthase []. This suggests that computational techniques could be applied to Isochamaejasmenin B in the future to explore its potential interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)

![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)

![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)